2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Overview
Description
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The thiophene ring is often introduced through a coupling reaction with a suitable thiophene derivative.
The final step involves the formation of the oxadiazole ring, which is achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The reaction conditions for this step typically include the use of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole include other piperidine, thiophene, and oxadiazole derivatives. Examples include:
- 2-(1-(Methylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- 2-(1-(Ethylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and potential applications that may not be present in similar compounds. For example, the butylsulfonyl group may enhance the compound’s solubility and stability, while the thiophene and oxadiazole rings contribute to its electronic properties and reactivity.
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-3-yl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-2-3-10-23(19,20)18-8-4-6-12(11-18)14-16-17-15(21-14)13-7-5-9-22-13/h5,7,9,12H,2-4,6,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVNKGUAXWAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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